molecular formula C19H23BrN2O3S B11589106 (5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11589106
M. Wt: 439.4 g/mol
InChI Key: WVFCWWRQOPYYHU-GDNBJRDFSA-N
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Description

(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a brominated phenyl group, an ethoxy group, a hydroxyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Ethoxylation: The ethoxy group is introduced via an etherification reaction, often using ethanol and an acid catalyst.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using reagents like hydrogen peroxide or osmium tetroxide.

    Formation of the Imidazolidinone Core: The imidazolidinone core is synthesized through a cyclization reaction involving appropriate amines and carbonyl compounds.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often under reflux conditions, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium cyanide, sodium azide.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activity

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites. The brominated phenyl group may enhance its binding affinity to certain proteins or enzymes, while the imidazolidinone core may provide stability and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethoxy group in (5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one makes it unique compared to its similar compounds. This group may influence its solubility, reactivity, and biological activity, making it a distinct compound with potentially unique applications.

Properties

Molecular Formula

C19H23BrN2O3S

Molecular Weight

439.4 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H23BrN2O3S/c1-3-25-16-11-12(9-14(20)17(16)23)10-15-18(24)22(19(26)21(15)2)13-7-5-4-6-8-13/h9-11,13,23H,3-8H2,1-2H3/b15-10-

InChI Key

WVFCWWRQOPYYHU-GDNBJRDFSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2C)C3CCCCC3)Br)O

Origin of Product

United States

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